3-(2-Tert-butylphenyl)pyrrolidine
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Overview
Description
3-(2-Tert-butylphenyl)pyrrolidine is a compound that features a pyrrolidine ring substituted with a 2-tert-butylphenyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is widely used in medicinal chemistry due to its versatile biological activities and its ability to serve as a scaffold for drug development . The tert-butyl group, known for its steric bulk, can influence the reactivity and properties of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Tert-butylphenyl)pyrrolidine can be achieved through various methods. One common approach involves the cyclization of primary amines with diols, catalyzed by iridium complexes . Another method includes the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of rhodium catalysts . Additionally, the acid-promoted synthesis from N-carbamate-protected amino alcohols is also a viable route .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient catalytic processes. The use of nickel and cerium catalysts for selective C(sp3)-C(sp2) cross-couplings with aromatic halides is one such method . These methods ensure high yields and functional group tolerance, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Tert-butylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: The compound can participate in substitution reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide.
Reduction: Hydrogenation catalysts.
Substitution: Palladium catalysts and boron reagents for Suzuki–Miyaura coupling.
Major Products Formed
Oxidation: Formation of tert-butyl esters.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of arylated pyrrolidine derivatives.
Scientific Research Applications
3-(2-Tert-butylphenyl)pyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Tert-butylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enantioselective proteins, influencing their biological activity . The steric bulk of the tert-butyl group can also affect the binding mode and efficacy of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A five-membered lactam with diverse biological activities.
Pyrrolidine-2,5-dione: Known for its inhibitory activity on carbonic anhydrase isoenzymes.
Prolinol: A derivative of pyrrolidine with significant biological profiles.
Uniqueness
3-(2-Tert-butylphenyl)pyrrolidine is unique due to the presence of the tert-butyl group, which imparts steric bulk and influences the compound’s reactivity and biological activity . This makes it a valuable scaffold for drug development and other scientific applications.
Properties
Molecular Formula |
C14H21N |
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Molecular Weight |
203.32 g/mol |
IUPAC Name |
3-(2-tert-butylphenyl)pyrrolidine |
InChI |
InChI=1S/C14H21N/c1-14(2,3)13-7-5-4-6-12(13)11-8-9-15-10-11/h4-7,11,15H,8-10H2,1-3H3 |
InChI Key |
CGBKHYCWRNDFFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1C2CCNC2 |
Origin of Product |
United States |
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